molecular formula C14H10ClN3S B6347378 4-(2-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1354926-57-0

4-(2-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No. B6347378
CAS RN: 1354926-57-0
M. Wt: 287.8 g/mol
InChI Key: MGNIGNRVZHNBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, or 4-CPT-2A for short, is a synthetically produced compound that has been studied for its potential uses in scientific research and laboratory experiments. 4-CPT-2A has been found to possess a variety of biochemical and physiological effects, as well as a range of advantages and limitations for its use in lab experiments.

Scientific Research Applications

4-CPT-2A has been studied for its potential applications in scientific research. It has been found to be a potent agonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G-protein-coupled receptor that has been linked to a variety of neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia. 4-CPT-2A has also been studied for its potential role in the treatment of anxiety, depression, and addiction.

Mechanism of Action

4-CPT-2A works by activating the mGluR5 receptor. When the mGluR5 receptor is activated, it triggers a cascade of biochemical reactions that can lead to a variety of physiological effects. These effects include an increase in the production of neurotransmitters such as dopamine and serotonin, which can lead to an increase in pleasure, motivation, and focus.
Biochemical and Physiological Effects
4-CPT-2A has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of dopamine and serotonin, which can lead to an increase in pleasure, motivation, and focus. It has also been found to reduce levels of the stress hormone cortisol, which can lead to a decrease in anxiety and depression. In addition, 4-CPT-2A has been found to exert an inhibitory effect on the release of glutamate, which can lead to a reduction in excitotoxicity and neurodegeneration.

Advantages and Limitations for Lab Experiments

4-CPT-2A has a number of advantages and limitations for its use in lab experiments. One of the main advantages is that it is a potent agonist of the mGluR5 receptor, which means that it can be used to study the effects of this receptor in various neurological disorders. However, it also has some limitations. One of the main limitations is that it is a synthetic compound, which means that it may not be as safe and effective as more natural compounds. In addition, it is not approved for use in humans, so it should not be used in clinical trials.

Future Directions

There are a number of potential future directions for 4-CPT-2A. One of the main areas of research is its potential use in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia. Another area of research is its potential use in the treatment of anxiety, depression, and addiction. Finally, further research could be done to explore the biochemical and physiological effects of 4-CPT-2A, as well as its potential advantages and limitations for use in lab experiments.

Synthesis Methods

4-CPT-2A is synthesized through a multi-step process that involves the reaction of 2-chlorophenylacetonitrile with thiophene-2-carboxaldehyde, followed by a reaction with sodium hydroxide and then a reaction with 4-aminopyrimidine. The final product is a white crystalline powder that can be used for further research and laboratory experiments.

properties

IUPAC Name

4-(2-chlorophenyl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-10-5-2-1-4-9(10)11-8-12(18-14(16)17-11)13-6-3-7-19-13/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNIGNRVZHNBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.